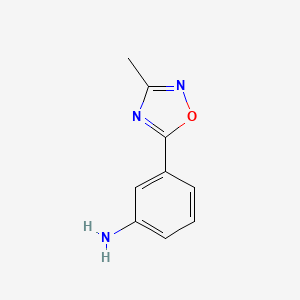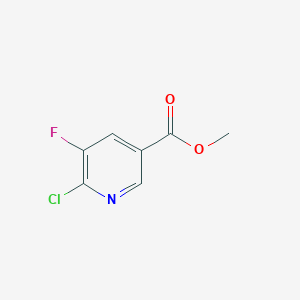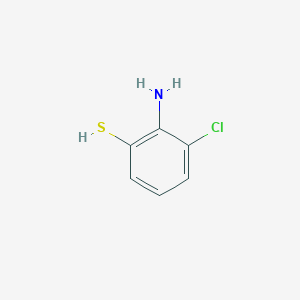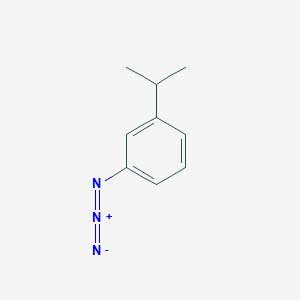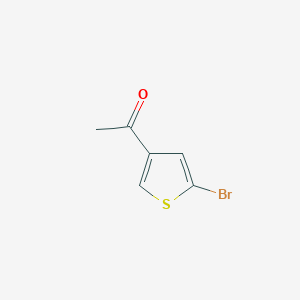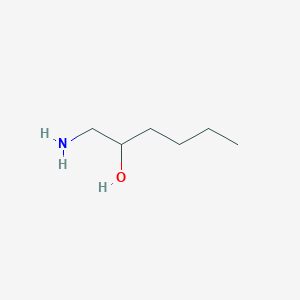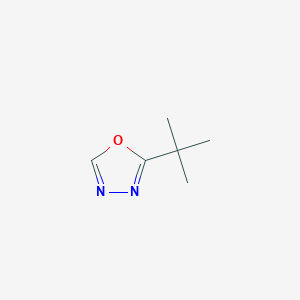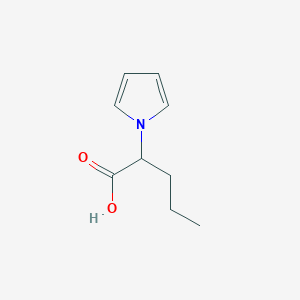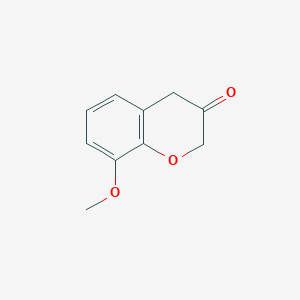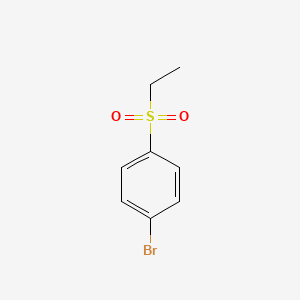
1-Bromo-4-(ethylsulfonyl)benzene
Descripción general
Descripción
1-Bromo-4-(ethylsulfonyl)benzene is a chemical compound with the molecular formula C8H9BrO2S . It has a molecular weight of 249.13 g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9BrO2S/c1-2-12(10,11)8-5-3-7(9)4-6-8/h3-6H,2H2,1H3 . The canonical SMILES representation is CCS(=O)(=O)C1=CC=C(C=C1)Br .Physical And Chemical Properties Analysis
This compound has a molecular weight of 249.13 g/mol . It has a topological polar surface area of 42.5 Ų . Other properties such as XLogP3, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, heavy atom count, formal charge, and complexity are also available .Aplicaciones Científicas De Investigación
Synthesis and Reactions
1-Bromo-4-(ethylsulfonyl)benzene and related compounds have been widely explored for their potential in various synthetic applications. The versatility of these compounds is evident from their reactions with electrophiles and nucleophiles, leading to the formation of functionalized sulfones and other derivatives. Such reactions have been leveraged in the synthesis of highly functionalized molecules, showcasing the utility of these compounds as multi-coupling reagents (P. Auvray et al., 1985).
Catalytic Applications
Certain derivatives of this compound have been employed as catalysts in synthetic chemistry. For instance, compounds like Poly(N-bromo-N-ethyl-benzene-1,3-disulfonamide) have been used as efficient catalysts for the synthesis of complex organic compounds under specific conditions (R. Ghorbani‐Vaghei et al., 2014).
Molecular Electronics
In the field of molecular electronics, aryl bromides, which include derivatives of this compound, are valuable as building blocks for the synthesis of molecular wires. These compounds are used as precursors in the development of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, highlighting their significance in advancing molecular electronics technology (N. Stuhr-Hansen et al., 2005).
Fluorescence and Photoluminescence
Certain derivatives of this compound exhibit interesting photoluminescence properties. For example, compounds synthesized through specific reactions involving these bromo compounds have been studied for their fluorescence characteristics, which are of interest in various applications such as sensing and imaging (Liang Zuo-qi, 2015).
Structural Analysis and Crystallography
The crystal structures of derivatives of this compound have been extensively studied to understand their molecular and crystallographic properties. These studies are crucial in comprehending the physical and chemical characteristics of these compounds, which can be vital for their application in various fields (A. N. Chekhlov, 2004).
Safety and Hazards
1-Bromo-4-(ethylsulfonyl)benzene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Mecanismo De Acción
Target of Action
The primary target of 1-Bromo-4-(ethylsulfonyl)benzene is the benzene ring, a key component in many organic compounds . The benzene ring is particularly stable due to its delocalized pi electrons, making it an ideal target for electrophilic aromatic substitution .
Mode of Action
This compound undergoes electrophilic aromatic substitution, a reaction that maintains the aromaticity of the benzene ring . The process involves two steps:
- Step 1 : The electrophile, in this case, the bromine cation, forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate .
- Step 2 : A proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound’s ability to undergo electrophilic aromatic substitution suggests it could potentially influence a variety of biochemical pathways involving benzene derivatives .
Result of Action
The primary result of this compound’s action is the formation of a substituted benzene ring . This could potentially lead to the synthesis of various organic compounds, depending on the specific reaction conditions and the presence of other reactants.
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For instance, the presence of a catalyst like copper (I) iodide can facilitate the coupling reaction of the compound with benzene sulfonamide .
Análisis Bioquímico
Biochemical Properties
1-Bromo-4-(ethylsulfonyl)benzene plays a significant role in biochemical reactions, particularly in the context of electrophilic aromatic substitution reactions. It interacts with enzymes and proteins that facilitate these reactions. For instance, it can undergo coupling reactions with benzene sulfonamide in the presence of copper (I) iodide to form corresponding N-aryl sulfonamides . The nature of these interactions often involves the formation of covalent bonds between the compound and the biomolecules, leading to the modification of their activity and function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can affect the stability and activity of certain proteins involved in signal transduction, thereby altering the cellular response to external stimuli . Additionally, it may impact gene expression by modifying the activity of transcription factors or other regulatory proteins, leading to changes in the levels of specific mRNAs and proteins within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the formation of covalent bonds with specific amino acid residues in enzymes or proteins, leading to their inhibition or activation . This compound can also participate in free radical reactions, where it generates reactive intermediates that can further interact with biomolecules . These interactions can result in changes in enzyme activity, protein stability, and gene expression, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo degradation under certain conditions, leading to the formation of by-products that may have different biological activities . Additionally, long-term exposure to the compound in in vitro or in vivo studies can result in cumulative effects on cellular processes, such as alterations in cell growth, differentiation, and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no adverse effects, while at higher doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, where a specific dosage level is required to elicit a significant biological response. High doses of the compound can lead to toxicity, affecting vital organs and systems in the animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo biotransformation reactions, such as oxidation and conjugation, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the compound’s effects on metabolic flux and metabolite levels within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can also influence its biological activity, as it may preferentially accumulate in certain tissues or organs, leading to localized effects.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biological activity.
Propiedades
IUPAC Name |
1-bromo-4-ethylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2S/c1-2-12(10,11)8-5-3-7(9)4-6-8/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLVDQBMOMYGJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70468779 | |
| Record name | 1-Bromo-4-(ethylsulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26732-20-7 | |
| Record name | 1-Bromo-4-(ethylsulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-4-(ethanesulfonyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

